3-(3-Methylthiophen-2-yl)-1,2,4-thiadiazol-5-amine
Description
Properties
IUPAC Name |
3-(3-methylthiophen-2-yl)-1,2,4-thiadiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S2/c1-4-2-3-11-5(4)6-9-7(8)12-10-6/h2-3H,1H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADVHDWAXMKBGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2=NSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that this compound has shown significant antinociceptive effects, suggesting that it may interact with pain receptors or pathways.
Mode of Action
It has been observed to have antinociceptive properties, indicating that it may interact with pain receptors or pathways to reduce the perception of pain.
Biochemical Pathways
Given its antinociceptive properties, it is likely that this compound affects pathways related to pain perception and response.
Biochemical Analysis
Biochemical Properties
3-(3-Methylthiophen-2-yl)-1,2,4-thiadiazol-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to exhibit antinociceptive and antiallodynic activities, indicating its interaction with pain-related pathways. The compound may interact with enzymes involved in the synthesis and degradation of neurotransmitters, thereby modulating pain perception. Additionally, it may bind to specific receptors or ion channels, influencing their activity and contributing to its analgesic effects.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in models of chemotherapy-induced peripheral neuropathy, the compound has shown to attenuate tactile allodynia, suggesting its role in modulating pain signaling pathways. Furthermore, it may affect the expression of genes involved in inflammatory responses, thereby reducing inflammation and pain.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It may bind to specific biomolecules, such as receptors or ion channels, altering their conformation and activity. This binding can lead to the inhibition or activation of enzymes involved in pain signaling pathways. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the production of proteins involved in pain and inflammation.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, maintaining its biological activity over time In in vitro and in vivo studies, it has demonstrated sustained analgesic effects, indicating its potential for long-term use in pain management
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antinociceptive and antiallodynic activities without inducing sedative effects. At higher doses, it may cause adverse effects, such as reduced locomotor activity, indicating potential toxicity. The threshold effects observed in these studies highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound may undergo biotransformation through enzymatic reactions, leading to the formation of metabolites with different biological activities. These metabolic pathways can influence the compound’s efficacy and safety, making it essential to understand its metabolism for effective therapeutic use.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution. Its localization within tissues can influence its therapeutic effects, with higher concentrations in target tissues potentially enhancing its efficacy. Understanding the transport mechanisms can aid in optimizing its delivery and distribution for therapeutic use.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications Its localization within subcellular structures can influence its interactions with biomolecules and its overall biological activity
Biological Activity
3-(3-Methylthiophen-2-yl)-1,2,4-thiadiazol-5-amine, a compound with the CAS number 1153981-17-9, belongs to the class of thiadiazole derivatives known for their diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure
The molecular formula of this compound is with a molecular weight of 197.28 g/mol. The structure features a thiadiazole ring substituted with a methylthiophenyl group, which is critical for its biological activity.
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results against various bacterial and fungal strains.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate activity | |
| Escherichia coli | Significant activity | |
| Candida albicans | Moderate activity |
The minimum inhibitory concentration (MIC) values for some derivatives of thiadiazoles have been reported to be lower than standard antibiotics like streptomycin and fluconazole, indicating their potential as effective antimicrobial agents.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance:
- Cell Viability Studies : In vitro tests on cancer cell lines such as LoVo and MCF-7 demonstrated that certain derivatives reduced cell viability significantly, with IC50 values indicating potent anti-proliferative effects. For example, a derivative exhibited an IC50 value of 2.44 µM against LoVo cells after 48 hours of treatment .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo | 2.44 |
| Another derivative | MCF-7 | 23.29 |
The mechanism of action appears to involve the inhibition of key transcription factors such as STAT3 and cyclin-dependent kinases (CDK9), which are crucial in cancer cell proliferation .
Other Pharmacological Properties
Thiadiazole derivatives, including the compound studied, have also been associated with various other pharmacological activities:
- Anti-inflammatory : Some studies suggest that these compounds may exhibit anti-inflammatory effects.
- Analgesic and Antidepressant Activities : Preliminary data indicate potential analgesic and antidepressant effects, warranting further investigation into their mechanisms .
Case Studies
In a comparative study focusing on various substitutions at the amine group of thiadiazole derivatives, it was found that specific modifications enhanced antimicrobial activity against both bacterial and fungal strains . The findings suggest that structural variations significantly impact biological efficacy.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Research has indicated that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives of 1,2,4-thiadiazoles could inhibit the growth of various bacterial strains, suggesting that 3-(3-Methylthiophen-2-yl)-1,2,4-thiadiazol-5-amine may be effective against pathogens like Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Thiadiazole derivatives have also shown promise in cancer treatment. Preliminary studies suggest that this compound can induce apoptosis in cancer cells through the activation of specific pathways. This property makes it a candidate for further investigation in oncology .
Drug Delivery Systems
The compound's ability to enhance solubility and stability makes it suitable for use in drug delivery systems. Research has focused on formulating nanoparticles or liposomes incorporating this compound to improve the bioavailability of poorly soluble drugs .
Agricultural Applications
Pesticidal Activity
Thiadiazole compounds are known for their effectiveness as pesticides. Studies have shown that this compound can act as a fungicide against various plant pathogens. Its application could lead to improved crop yields and reduced reliance on conventional chemical pesticides .
Plant Growth Regulators
There is ongoing research into the use of thiadiazole derivatives as plant growth regulators. These compounds can influence plant growth by modulating hormonal pathways, potentially leading to enhanced agricultural productivity .
Materials Science Applications
Electrochemical Sensors
The unique electronic properties of this compound make it a candidate for use in electrochemical sensors. Its ability to undergo redox reactions can be harnessed for the detection of various analytes in environmental monitoring applications .
Polymer Science
In materials science, this compound can be incorporated into polymer matrices to enhance thermal and mechanical properties. Research has indicated that adding thiadiazole derivatives can improve the thermal stability of polymers used in high-performance applications .
Case Studies
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The methylthiophenyl group undergoes electrophilic substitution at the α- and β-positions of the thiophene ring. Halogenation and nitration are common:
Nucleophilic Substitution at the Thiadiazole Ring
The sulfur atom in the thiadiazole ring participates in nucleophilic displacement reactions, particularly under basic conditions:
Cyclization Reactions
The amino group facilitates intramolecular cyclization to form fused heterocycles:
Condensation with Carbonyl Compounds
The amino group reacts with ketones or aldehydes to form Schiff bases:
Oxidation Reactions
The thiadiazole ring resists oxidation, but the thiophene moiety is susceptible:
Metal Coordination
The amino and sulfur atoms act as ligands for transition metals:
Key Research Findings:
-
Regioselectivity : Electrophilic substitutions favor the thiophene β-position due to steric hindrance from the methyl group .
-
Biological Relevance : N-Alkylated derivatives show improved pharmacokinetic profiles, with reduced cytotoxicity .
-
Mechanistic Insights : Oxidative cyclization involves single-electron transfer (SET) pathways, as evidenced by ESR studies .
This compound’s versatility in forming derivatives and complexes underscores its utility in medicinal chemistry and materials science.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The biological and chemical properties of 1,2,4-thiadiazol-5-amine derivatives are highly dependent on substituents. Below is a comparative analysis with key analogs:
Table 1: Structural Comparison of 1,2,4-Thiadiazol-5-amine Derivatives
Key Observations:
- Electronic Effects: Chlorophenyl and trifluoromethylpyridinyl groups (e.g., ) enhance electrophilicity, favoring reactivity in nucleophilic substitutions.
- Lipophilicity: The 3-methylthiophene substituent likely provides intermediate lipophilicity compared to polar pyridinyl derivatives (e.g., ) and nonpolar phenyl analogs (e.g., ), influencing membrane permeability.
- Biological Activity : Pyridinyl derivatives (e.g., compound 10 in ) exhibit macrofilaricidal properties, while chlorophenyl analogs may target microbial pathways . The methylthiophene analog’s activity remains speculative but could align with anticancer or antiparasitic roles based on structural parallels.
Key Observations:
- Pyridinyl derivatives often require multi-step syntheses with moderate yields (24–36%) , whereas bromophenyl analogs achieve higher yields (83%) via one-pot methods .
- The target compound may be synthesized using thiophene-bearing imidamides or thiosemicarbazides, similar to protocols in , though optimization would be needed to improve efficiency.
Key Observations:
- Thiophene-containing thiadiazoles (e.g., ) show potent anticancer activity, suggesting the target compound may share similar mechanisms.
- Pyridinyl derivatives (e.g., ) excel in antiparasitic applications, likely due to target-specific hydrogen bonding.
- Chlorophenyl and trifluoromethyl groups (e.g., ) enhance bioactivity in agrochemicals, though toxicity profiles vary.
Preparation Methods
Preparation via Cyclodehydration of Aromatic Carboxylic Acids with Thiosemicarbazide
A widely adopted method for synthesizing 1,2,4-thiadiazol-5-amines involves the cyclodehydration of aromatic carboxylic acids with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3) as a dehydrating agent.
- A mixture of the aromatic carboxylic acid (3.00 mmol) and POCl3 (10 mL) is stirred at room temperature for 20 minutes.
- Thiosemicarbazide (3.00 mmol) is added, and the mixture is heated at 80–90 °C for 1 hour.
- After cooling, water is added carefully, and the suspension is refluxed for 4 hours.
- The mixture is basified to pH 8 using 50% sodium hydroxide solution, stirred, and the precipitated solid is filtered and recrystallized.
Synthesis from Amidines and Isothiocyanates via Tandem Thioacylation and Cyclization
A transition-metal-free approach reported recently involves base-mediated tandem thioacylation of amidines with dithioesters or aryl isothiocyanates in dimethylformamide (DMF), followed by intramolecular dehydrogenative N–S bond formation to yield 3,5-disubstituted 1,2,4-thiadiazoles.
- The reaction proceeds under inert atmosphere.
- Sodium hydride (NaH) is used as a base in DMF.
- The amidine intermediate is reacted with aryl isothiocyanates to form thioacylamidine intermediates.
- Subsequent intramolecular cyclization forms the thiadiazole ring.
This method allows the synthesis of thiadiazoles with heteroaryl substituents such as methylthiophene, offering a mild and efficient route to 3-(3-methylthiophen-2-yl)-1,2,4-thiadiazol-5-amine derivatives.
Preparation via Pinner Reaction and Subsequent Cyclocondensation
Another effective synthetic route involves:
- Formation of amidines via Pinner reaction of substituted nitriles.
- Reaction of amidines with isothiocyanates prepared from amines and thiophosgene.
- Cyclocondensation to form the thiadiazole ring.
For example, the amidine derived from 3-methylthiophen-2-carbonitrile can be reacted with appropriate isothiocyanates to yield the target thiadiazol-5-amine. This method provides good control over substitution patterns and has been used to synthesize various substituted 1,2,4-thiadiazol-5-amines with biological relevance.
One-Pot Synthesis Using Polyphosphate Ester (PPE) Catalysis
A novel approach employs polyphosphate ester as a catalyst to facilitate a one-pot synthesis of 1,3,4-thiadiazole-2-amine derivatives from thiosemicarbazide and carboxylic acids.
- Thiosemicarbazide and carboxylic acid are reacted in the presence of PPE.
- The reaction proceeds through three steps in one pot, forming the thiadiazole ring efficiently.
- The method yields high purity products confirmed by mass spectrometry, IR, and NMR spectroscopy.
This approach is advantageous for its operational simplicity and reduced reaction times, potentially applicable to the synthesis of this compound by using the corresponding carboxylic acid precursor.
Comparative Data Table of Preparation Methods
Summary of Research Findings and Analytical Data
- The cyclodehydration method yields 1,2,4-thiadiazol-5-amines with high purity, confirmed by NMR (1H and 13C), FT-IR, and elemental analysis.
- Tandem thioacylation methods provide a metal-free alternative with moderate to good yields and allow for diverse substitution patterns, including methylthiophene groups.
- Pinner reaction-based syntheses offer a convergent approach to thiadiazole derivatives, enabling the introduction of complex substituents via amidines and isothiocyanates.
- The one-pot PPE-catalyzed method streamlines synthesis and reduces purification steps, confirmed by spectroscopic techniques.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 3-(3-Methylthiophen-2-yl)-1,2,4-thiadiazol-5-amine, and what reaction conditions optimize yield?
- Methodology : The compound can be synthesized via cyclization reactions using thiophene derivatives and thiourea precursors. A common approach involves reacting 3-methylthiophene-2-carboxaldehyde with thiosemicarbazide under acidic conditions (e.g., HCl or H₂SO₄) to form the thiadiazole core . Microwave-assisted synthesis (100–120°C, 20–30 min) improves yields (~75–85%) compared to conventional heating (6–8 hours, ~60% yield) . Key steps include stoichiometric control of reagents and inert atmosphere (N₂/Ar) to prevent oxidation.
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Assign peaks for the thiophene methyl group (δ ~2.4 ppm, singlet) and thiadiazole NH₂ (δ ~5.8 ppm, broad). Aromatic protons on thiophene appear at δ ~6.8–7.2 ppm .
- FT-IR : Confirm NH₂ stretching (3300–3400 cm⁻¹) and C=N/C-S bonds (1600–1650 cm⁻¹ and 650–700 cm⁻¹, respectively) .
- LC-MS : Molecular ion peak at m/z 213 [M+H]⁺ (calculated: 212.3 g/mol) .
Q. What are the common functionalization strategies for modifying the thiadiazole core?
- Methodology :
- Alkylation/arylation : Use alkyl halides or aryl boronic acids in Pd-catalyzed cross-coupling reactions to introduce substituents at the 5-amino position .
- Sulfide oxidation : Treat with H₂O₂ or m-CPBA to convert the thioether group to sulfoxide/sulfone derivatives, altering electronic properties .
Advanced Research Questions
Q. How can conflicting solubility data for this compound in polar vs. non-polar solvents be resolved?
- Methodology : Contradictions arise from polymorphic forms or impurities. Use DSC/TGA to identify polymorphs and HPLC (C18 column, MeOH:H₂O gradient) to assess purity (>98%). Solubility testing in DMSO, THF, and chloroform under controlled humidity/temperature clarifies discrepancies .
Q. What computational methods predict the compound’s binding affinity for kinase targets, and how do they align with experimental IC₅₀ values?
- Methodology :
- Molecular docking (AutoDock Vina) : Use crystal structures of EGFR or CDK2 kinases (PDB IDs: 1M17, 1HCL). The thiophene-thiadiazole scaffold shows π-π stacking with Phe residues, while NH₂ forms H-bonds with Asp/Glu .
- MD simulations (GROMACS) : Validate stability of ligand-receptor complexes (RMSD <2 Å over 50 ns). Experimental IC₅₀ values (e.g., ~2.5 µM for CDK2 inhibition) correlate with computed binding energies (ΔG ~-9.8 kcal/mol) .
Q. How do steric and electronic effects of the 3-methylthiophene substituent influence antimicrobial activity?
- Methodology :
- SAR studies : Compare analogs with methyl vs. halogen/electron-withdrawing groups. The 3-methyl group enhances lipophilicity (logP ~2.1), improving membrane penetration in S. aureus (MIC ~8 µg/mL vs. ~32 µg/mL for unsubstituted analogs) .
- Electrochemical assays : Cyclic voltammetry reveals the methyl group reduces oxidation potential (E₀ ~1.2 V), stabilizing radical intermediates critical for bacterial DNA intercalation .
Q. What strategies mitigate decomposition during long-term storage?
- Methodology :
- Stability studies : Store under N₂ at -20°C in amber vials. HPLC monitoring shows <5% degradation over 6 months vs. ~20% at room temperature.
- Lyophilization : Freeze-drying with trehalose (1:1 w/w) preserves crystallinity and bioactivity .
Data Contradiction Analysis
Q. Why do some studies report conflicting cytotoxicity results in cancer cell lines (e.g., MCF-7 vs. HepG2)?
- Resolution : Discrepancies stem from cell-specific uptake mechanisms. Fluorescence microscopy (DAPI staining) shows higher accumulation in HepG2 (liver cells) due to organic anion-transporting polypeptide (OATP) affinity. Adjusting dosing schedules (pulse vs. continuous exposure) reduces IC₅₀ variability .
Tables
Table 1 : Comparative Synthesis Methods
| Method | Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Conventional heating | H₂SO₄, 80°C, 8 hr | 60 | 95 | |
| Microwave-assisted | H₂SO₄, 120°C, 25 min | 85 | 98 | |
| Solvothermal | DMF, 100°C, 12 hr | 70 | 97 |
Table 2 : Biological Activity Profile
| Assay | Target | Result (IC₅₀/MIC) | Reference |
|---|---|---|---|
| CDK2 inhibition | Enzymatic assay | 2.5 µM | |
| Antimicrobial (S. aureus) | Broth microdilution | 8 µg/mL | |
| Cytotoxicity (HepG2) | MTT assay | 12 µM |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
